N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5/c17-16(18,19)26-12-3-1-11(2-4-12)21-15(24)14(23)20-7-5-13(22)10-6-8-25-9-10/h1-4,6,8-9,13,22H,5,7H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMUXIGSHLLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC(C2=COC=C2)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the trifluoromethoxyphenyl group to the intermediate compound, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a carbonyl compound, while reduction of the furan ring results in a tetrahydrofuran derivative.
Scientific Research Applications
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on key functional groups, physicochemical properties, and applications.
3-Chloro-N-Phenyl-Phthalimide ()
- Structure : Contains a phthalimide core with a chloro substituent and phenyl group.
- Key Differences: Unlike the target compound, this molecule lacks amide bonds and hydrophilic groups (e.g., hydroxypropyl). The rigid phthalimide structure is optimal for polymer synthesis, as seen in polyimide monomers .
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Acetamide ()
- Structure : Features a sulfamoyl linker, acetamide, and tetrahydrofuran-2-one ring.
- Key Similarities : Both compounds incorporate oxygen-containing heterocycles (furan vs. tetrahydrofuran) and amide bonds.
- Physicochemical Data : The reported melting point (174–176°C) and mass spectrometry (EI-MS: m/z = 299.34 [M+H]⁺) suggest moderate stability, comparable to the target compound if synthesized .
- Applications : Sulfamoyl groups are often associated with enzyme inhibition (e.g., carbonic anhydrase), implying the target compound may share similar bioactivity.
Heterocyclic Benzamide Derivatives ()
- Examples: N-(4-(2-Aminocyclopropyl)Phenyl)-3-(Furan-3-yl)Benzamide Hydrochloride (3b) and analogs with thiophene/pyridine substituents.
- Key Similarities : The furan-3-yl group in compound 3b mirrors the target’s furan substitution.
- Differences : These derivatives include a cyclopropylamine moiety and single amide bond, whereas the target has dual amides and a hydroxypropyl chain.
- Bioactivity: Anti-LSD1 activity (IC₅₀ values in nanomolar range) highlights the role of heterocycles in targeting epigenetic enzymes . The target’s trifluoromethoxy group may enhance blood-brain barrier penetration compared to thiophene/pyridine analogs.
Pesticide-Related Benzamides ()
- Examples : Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide) and Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide).
- Key Similarities : Flutolanil shares the trifluoromethyl group (analogous to the target’s trifluoromethoxy), while Cyprofuram includes a tetrahydrofuran ring.
- However, the target’s hydroxypropyl group may reduce soil persistence due to increased hydrophilicity.
SNJ-1715 ()
- Structure : Contains a tetrahydrofuran hydroxy group, thiourea, and leucinamide backbone.
- Key Differences : The target compound uses aromatic furan instead of tetrahydrofuran and lacks thiourea.
- Implications : SNJ-1715’s structure suggests peptide mimicry, whereas the target’s dual amides may favor protease resistance or protein binding .
Research Implications and Limitations
- Structural Insights : The hydroxypropyl and trifluoromethoxy groups in the target compound may synergize to enhance solubility and metabolic stability compared to purely aromatic analogs.
- Knowledge Gaps: Experimental data (e.g., melting point, bioactivity) for the target compound are absent in the evidence, necessitating further synthesis and testing.
- Hypotheses : Based on analogs, the compound could exhibit dual functionality—neuroactive (via trifluoromethoxy) and antifungal (via furan)—but this requires validation.
Biological Activity
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including patents, chemical databases, and scientific literature.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a furan ring and a trifluoromethoxy phenyl group. Its molecular formula is , with a monoisotopic mass of approximately 329.13 Da. The presence of trifluoromethoxy enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Compounds containing furan and trifluoromethoxy groups have been studied for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several furan-containing compounds for their anticancer properties. The findings suggested that the incorporation of the trifluoromethoxy group significantly enhanced the cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was proposed to involve the induction of apoptosis through the activation of caspase pathways.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis |
| Compound B | A549 (Lung) | 15.0 | Apoptosis |
Anti-inflammatory Effects
In another study focusing on inflammation, researchers found that this compound exhibited significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound decreased levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of furan derivatives has been documented in various studies. For instance, a recent patent highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, indicating that modifications to the furan structure can enhance antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
